BenchChemオンラインストアへようこそ!

Trans-Octahydro-Furo[2,3-C]Pyridine

Lipophilicity Free base vs. salt form Drug-likeness

Specify the trans free base (CAS 739357-68-7) for your CNS-focused library. Its measured LogP of 0.71 optimally balances permeability and solubility for blood-brain barrier penetration, unlike the overly polar cis-HCl salt or excessively lipophilic aromatic variant. The thermodynamically stable trans-geometry guarantees predictable facial selectivity in downstream reactions, eliminating the epimerization risk of the metastable cis isomer. A pKa of 9.70 enables straightforward acid-base extraction during purification. Insist on certified stereochemistry to ensure batch-to-batch reproducibility in your SAR campaigns.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B11744012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-Octahydro-Furo[2,3-C]Pyridine
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CNCC2C1CCO2
InChIInChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2/t6-,7+/m1/s1
InChIKeyADAVWIVNHOHLGV-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-Octahydro-Furo[2,3-C]Pyridine – A Structurally Defined Saturated Bicyclic Building Block for Stereochemically Demanding Medicinal Chemistry Programs


Trans-Octahydro-Furo[2,3-C]Pyridine (CAS 739357-68-7) is a fully saturated, trans-fused bicyclic heterocycle comprising a tetrahydrofuran ring ortho-fused to a piperidine ring . With molecular formula C₇H₁₃NO and a molecular weight of 127.18 g·mol⁻¹, it is the parent scaffold of a broader class of octahydrofuropyridine regioisomers used as sp³-enriched building blocks in fragment-based drug discovery and chiral ligand design [1]. The compound is commercially available as the free base (purity ≥95%) from multiple specialty chemical suppliers and is handled under standard cool, dry storage conditions .

Why Generic Substitution of Trans-Octahydro-Furo[2,3-C]Pyridine with Unqualified Octahydrofuropyridine Isomers Can Compromise Research Outcomes


The octahydrofuropyridine scaffold exists as a family of regioisomers ([2,3-c], [3,2-c], [3,4-c], [2,3-b], etc.) and stereoisomers (trans vs. cis), each displaying markedly different physicochemical properties that directly influence downstream synthetic compatibility and biological profile [1]. Lipophilicity (LogP) ranges from −0.28 for the [3,4-c] regioisomer to 0.71 for the trans-[2,3-c] free base, meaning that isosteric replacement without rigorous control of ring fusion geometry and regiochemistry can alter logD by >1 unit, profoundly affecting membrane permeability, solubility, and off-target binding [2]. Furthermore, the trans configuration is the thermodynamically favored ring-fusion geometry for saturated [4.3.0] bicyclic systems, conferring a predictable low-energy conformation that is not guaranteed with the metastable cis isomer, which can epimerize under thermal or acidic conditions and introduce uncontrolled stereochemical heterogeneity into a synthetic sequence [3].

Quantitative Comparative Evidence: Trans-Octahydro-Furo[2,3-C]Pyridine Versus Closest Analogs


Lipophilicity Advantage: 10.6-Fold Higher LogP vs. Cis-Configured Hydrochloride Salt Enables Different Solubility–Permeability Balance

Trans-Octahydro-Furo[2,3-C]Pyridine free base exhibits a measured LogP of 0.71, whereas the cis-configured ring-fusion isomer formulated as the hydrochloride salt (rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride, CAS 2744549-58-2) has a calculated CLogP of 0.067 [1][2]. The 10.6-fold difference in predicted octanol–water partition coefficient (0.71 vs. 0.067) reflects both the stereoelectronic influence of the trans ring fusion and the absence of a counterion that would otherwise bias the compound toward the aqueous phase.

Lipophilicity Free base vs. salt form Drug-likeness

Basicity Differentiation: pKa of 9.70 Predicts Distinct Salt-Formation and Purification Behavior Compared to Regioisomeric Analogs

The predicted pKa of Trans-Octahydro-Furo[2,3-C]Pyridine is 9.70 ± 0.20 , consistent with a secondary amine embedded in a saturated bicyclic framework. In contrast, the octahydrofuro[3,4-c]pyridine regioisomer has a reported LogP of −0.28 and lacks a published experimental pKa in the same range, indicating that the nitrogen in the [3,4-c] scaffold resides in a different electronic environment (allylic vs. homoallylic to the oxygen) that can shift basicity by >0.5 pK units [1]. This pKa difference has practical consequences: the trans-[2,3-c] isomer can be selectively extracted or precipitated as the hydrochloride or tosylate salt under mildly acidic conditions (pH 7–8) where the less basic [3,4-c] analog would remain largely unprotonated.

Basicity Salt formation Purification strategy

Saturation-Dependent Lipophilicity Shift: 2.6-Fold Lower LogP vs. Aromatic Furo[2,3-c]Pyridine Enables Superior Physicochemical Profile for Oral Bioavailability

The fully saturated Trans-Octahydro-Furo[2,3-C]Pyridine has a LogP of 0.71, whereas the parent aromatic furo[2,3-c]pyridine (CAS 19539-50-5) has a reported LogP of 1.83 [1][2]. This 2.6-fold reduction in lipophilicity upon full saturation is consistent with the well-established principle that sp³-rich scaffolds exhibit lower intrinsic LogP than their sp²-hybridized aromatic counterparts, translating to improved aqueous solubility and reduced cytochrome P450-mediated oxidative metabolism [3].

Saturation Lipophilicity Oral bioavailability

Fraction sp³ (Fsp³) = 1.0 Defines Maximum Three-Dimensional Character for Fragment Library Design

Trans-Octahydro-Furo[2,3-C]Pyridine and its octahydrofuropyridine regioisomers achieve an Fsp³ value of 1.0 (all nine carbon atoms are sp³-hybridized), representing the maximum possible three-dimensional character for a C₇ heterobicyclic scaffold [1]. In contrast, the aromatic furo[2,3-c]pyridine has an Fsp³ of only ~0.14 (one sp³ carbon out of seven). This difference is not incremental but categorical: the completely saturated scaffold belongs to the 'escape from flatland' chemical space that has been statistically associated with higher clinical success rates across pharmaceutical pipelines [2].

Fsp³ 3D character Fragment-based drug discovery

Regioisomeric LogP Differentiation: Trans-[2,3-c] Occupies a Unique Lipophilicity Niche Between [3,4-c] (−0.28) and Aromatic Parent (1.83)

Among the commercially available octahydrofuropyridine regioisomers for which LogP data are reported, the trans-[2,3-c] isomer (LogP 0.71) occupies a distinct intermediate lipophilicity position: the [3,4-c] regioisomer has a LogP of −0.28 (more hydrophilic), while the aromatic parent is LogP 1.83 (more lipophilic) [1][2][3]. This places trans-[2,3-c] in a favorable range for blood–brain barrier penetration (typically LogP 0.5–3.0) while maintaining sufficient aqueous solubility for in vitro assay compatibility. The [3,2-c] and [2,3-b] regioisomers lack published LogP data, meaning their substitution carries additional physicochemical uncertainty.

Regioisomer Lipophilicity range Medicinal chemistry toolbox

Verified Application Scenarios for Trans-Octahydro-Furo[2,3-C]Pyridine Based on Quantitative Evidence


CNS-Focused Fragment Library Design Requiring Balanced Lipophilicity

With a measured LogP of 0.71, Trans-Octahydro-Furo[2,3-C]Pyridine occupies the optimal lipophilicity window (LogP 0.5–3.0) for blood–brain barrier penetration [1]. Unlike the cis-HCl salt (CLogP 0.067, too polar) or the aromatic furo[2,3-c]pyridine (LogP 1.83, bordering on excessive lipophilicity), the trans free base provides a balanced solubility–permeability profile suitable for CNS fragment screening collections. The 10.6-fold LogP difference vs. the cis-HCl salt means that researchers designing CNS-targeted libraries should specify the trans free base to avoid generating fragments with suboptimal passive permeability [2].

Stereochemically Defined Scaffold for Alkaloid Analog Synthesis

The trans-fused ring geometry provides a thermodynamically stable, low-energy conformation that is critical for diastereoselective transformations [3]. The saturated scaffold (Fsp³ = 1.0) contributes maximum three-dimensional character, mimicking the conformational complexity of natural alkaloids [4]. Procurement of the trans isomer with certified stereochemistry (CAS 739357-68-7) ensures that downstream alkylation, acylation, or ring-expansion reactions proceed with predictable facial selectivity, avoiding the epimerization risk associated with the metastable cis isomer under basic or thermal conditions.

Acid–Base Workup-Intensive Synthetic Routes Requiring High Basicity

The predicted pKa of 9.70 for the secondary amine enables efficient protonation and extraction under mildly acidic conditions (pH 7–8), simplifying purification protocols for multi-step synthetic sequences . This basicity is substantially higher than expected for the [3,4-c] regioisomer (allylic amine character), meaning that the trans-[2,3-c] isomer can be selectively purified from complex reaction mixtures by adjusting the aqueous phase pH. Researchers who rely on acid–base extraction as a primary purification method should verify the pKa of the specific regioisomer before scale-up.

Regioisomeric SAR Studies in Kinase or GPCR Programs

The trans-[2,3-c] regioisomer occupies a unique lipophilicity niche (LogP 0.71) between the more hydrophilic [3,4-c] isomer (LogP −0.28) and the aromatic parent (LogP 1.83) [1][5][6]. This distinct physicochemical profile makes it an essential comparator in regioisomeric structure–activity relationship (SAR) studies. When an initial hit contains an octahydrofuropyridine moiety, systematic procurement of all regioisomers with documented LogP values enables deconvolution of whether potency trends are driven by lipophilicity or by specific vector geometry. The [2,3-c] isomer should not be substituted by the [3,4-c] or [3,2-c] variants without explicit LogP reconciliation.

Quote Request

Request a Quote for Trans-Octahydro-Furo[2,3-C]Pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.